2-(Bromomethyl)-4-chlorobenzonitrile
Overview
Description
2-(Bromomethyl)-4-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, featuring both bromomethyl and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chlorobenzonitrile typically involves the bromination of 4-chlorobenzonitrile. One common method includes the reaction of 4-chlorobenzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method ensures efficient production with high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 2-(Bromomethyl)-4-chlorobenzoic acid under strong oxidizing conditions.
Reduction: Reduction of the nitrile group can yield 2-(Bromomethyl)-4-chlorobenzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted benzonitriles
- 2-(Bromomethyl)-4-chlorobenzoic acid
- 2-(Bromomethyl)-4-chlorobenzylamine
Scientific Research Applications
2-(Bromomethyl)-4-chlorobenzonitrile is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chlorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The nitrile group can participate in reduction or hydrolysis reactions, leading to the formation of amines or carboxylic acids. These reactions are facilitated by the electron-withdrawing effects of the chloro and nitrile groups, which activate the benzene ring towards electrophilic substitution .
Comparison with Similar Compounds
- 2-(Bromomethyl)-4-fluorobenzonitrile
- 2-(Bromomethyl)-4-methylbenzonitrile
- 2-(Bromomethyl)-4-nitrobenzonitrile
Comparison: 2-(Bromomethyl)-4-chlorobenzonitrile is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns. Compared to its analogs, the chloro group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chloro substituent can influence the compound’s physical properties, such as solubility and melting point .
Properties
IUPAC Name |
2-(bromomethyl)-4-chlorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQHVPLFJLZEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.